molecular formula C21H17P B8567601 Phosphine, 1H-inden-1-yldiphenyl- CAS No. 138784-88-0

Phosphine, 1H-inden-1-yldiphenyl-

Cat. No.: B8567601
CAS No.: 138784-88-0
M. Wt: 300.3 g/mol
InChI Key: MYDCQLBEJDDLBF-UHFFFAOYSA-N
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Description

The 1H-indene backbone consists of a fused bicyclic structure with a five-membered cyclopentene ring fused to a benzene ring. The diphenylphosphine substituent introduces steric bulk and electron-donating properties, making this compound relevant in coordination chemistry and catalysis .

Key structural attributes:

  • Indene core: Provides a rigid, conjugated π-system that influences electronic interactions.
  • Diphenylphosphine group: Enhances electron-donating capacity compared to simpler alkyl/aryl phosphines.
  • Substituent position: The 1-position on indene ensures proximity of the phosphorus atom to the bicyclic system, affecting ligand geometry and reactivity.

Properties

CAS No.

138784-88-0

Molecular Formula

C21H17P

Molecular Weight

300.3 g/mol

IUPAC Name

1H-inden-1-yl(diphenyl)phosphane

InChI

InChI=1S/C21H17P/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-16,21H

InChI Key

MYDCQLBEJDDLBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2C=CC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Triphenylphosphine (PPh₃)
  • Structure : Three phenyl groups attached to a central phosphorus atom.
  • Electronic properties: Moderate σ-donor strength with weak π-accepting ability.
  • Steric bulk is greater due to the fused indene system, which may restrict coordination geometries in catalysts .
1-Phenyl-1H-indene (CAS 1961-96-2)
  • Structure : A phenyl group at the 1-position of indene.
  • Key differences :
    • Lacks the phosphorus atom, making it electronically distinct.
    • The phenyl group is purely aromatic, whereas the diphenylphosphine group in the target compound introduces lone-pair electrons for metal coordination .
3-Phenyl-1-(1-phenyl-1-propen-1-yl)-1H-indene (CAS 919342-11-3)
  • Structure : Features a propenyl substituent at the 1-position and a phenyl group at the 3-position.
  • Comparison :
    • The propenyl group introduces aliphatic character, reducing conjugation compared to the diphenylphosphine substituent.
    • The absence of phosphorus limits its utility in catalysis, unlike the target compound .
Steric Parameters
Compound Steric Bulk (Tolman Cone Angle, °) Key Structural Features
Triphenylphosphine (PPh₃) 145° Three flexible phenyl groups
Phosphine, 1H-inden-1-yldiphenyl- ~160° (estimated) Rigid indene backbone + two phenyls
1-Ethyl-2-phenyl-1H-indene N/A Smaller ethyl group at 1-position
Catalytic Performance
  • Metal Coordination: The diphenylphosphine group enables strong σ-donation to transition metals (e.g., Pd, Pt), enhancing catalytic activity in cross-coupling reactions compared to non-phosphorus indene derivatives.
  • Comparison with SNO-Phosphine Reactions: highlights phosphine reactivity with S-nitrosothiols (SNO). The indene moiety may stabilize radical intermediates in such reactions, unlike simpler phosphines .
Thermal and Chemical Stability
  • The conjugated indene system likely improves thermal stability compared to aliphatic phosphines (e.g., triethylphosphine).
  • Resistance to oxidation may be lower than in electron-deficient phosphines (e.g., PF₃) due to the electron-rich diphenylphosphine group.

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